molecular formula C14H16N6O3S B2571682 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034614-37-2

3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2571682
CAS No.: 2034614-37-2
M. Wt: 348.38
InChI Key: AXDPHLPDBHRESK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound characterized by its multiple functional groups and structural features. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core isoxazole and pyrazole rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction of hydroxylamine with a suitable diketone precursor. The pyrazole ring can be formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The pyrazole and isoxazole rings can be reduced under specific conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Reduced pyrazole or isoxazole derivatives.

  • Substitution: : Substituted sulfonamides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or in the treatment of certain diseases. Its sulfonamide group is particularly relevant in the design of antibiotics.

Industry

In the materials industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

3,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is unique due to its combination of isoxazole and pyrazole rings, as well as the presence of the sulfonamide group. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-9-14(10(2)23-19-9)24(21,22)18-7-12-13(16-5-4-15-12)11-6-17-20(3)8-11/h4-6,8,18H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDPHLPDBHRESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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